![molecular formula C9H14N4O B1488445 1-(6-Aminopyridazin-3-yl)piperidin-4-ol CAS No. 1592603-84-3](/img/structure/B1488445.png)
1-(6-Aminopyridazin-3-yl)piperidin-4-ol
Overview
Description
“1-(6-Aminopyridazin-3-yl)piperidin-4-ol” is an organic compound with the molecular formula C9H14N4O . It has a molecular weight of 193.25 . It is typically found in a powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyridazine ring via a single bond . The pyridazine ring has an amino group attached to it .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 193.25 .Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis Methodologies : The development of novel synthetic methodologies for piperidine derivatives, including "1-(6-Aminopyridazin-3-yl)piperidin-4-ol", is crucial in medicinal chemistry for creating compounds with potential therapeutic effects. For instance, a study proposes a new method for synthesizing conformationally rigid diamines, which are significant in medicinal chemistry, suggesting the importance of innovative synthetic routes for complex molecules like "this compound" (Smaliy et al., 2011).
Pharmacological Research
Pharmacokinetic Improvements : In pharmacological research, modifications to molecular structures, including those similar to "this compound", have been shown to significantly impact the pharmacokinetic profiles of compounds. For example, the incorporation of fluorine into ligands can dramatically influence oral absorption and bioavailability, demonstrating the potential for chemical modifications to enhance drug properties (van Niel et al., 1999).
Receptor Binding and Antagonist Activities : Derivatives of piperidine and pyridazine, which share structural motifs with "this compound", have been investigated for their binding affinities and antagonist activities at various receptors. These studies are foundational for developing new therapeutic agents targeting specific receptors involved in disease processes, illustrating the compound's relevance in drug discovery (Tsuno et al., 2017).
Anticancer Activities
Anticancer Compound Synthesis : The synthesis of novel Mannich bases starting from compounds structurally related to "this compound" and determining their anticancer activities against prostate cancer cells highlights the potential of such molecules in anticancer drug development. This research underlines the importance of structural modifications in enhancing biological activity against cancer cells (Demirci & Demirbas, 2019).
Future Directions
Piperidine derivatives, including “1-(6-Aminopyridazin-3-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(6-Aminopyridazin-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1, specifically the macrophagetropic (R5) strains of the virus .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it has sufficient bioavailability to exert its antagonistic effects .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of the virus .
Action Environment
properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAMNQBSJCRFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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